2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide typically involves a multi-step process. One common method involves the reaction of indole with an appropriate acylating agent to form an intermediate, which is then reacted with a thiazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of a Lewis acid catalyst, such as indium chloride, and solvents like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose . In cancer cells, it induces apoptosis by interacting with proteins involved in the apoptotic pathway, such as Nur77 .
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives: These compounds also exhibit α-glucosidase inhibitory activity but differ in their chemical structure.
2-(1H-indol-3-yl)acetonitrile derivatives:
Uniqueness
2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is unique due to its dual functionality as both an enzyme inhibitor and a potential anticancer agent. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C17H17N3OS |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-indol-1-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H17N3OS/c21-16(11-20-10-9-12-5-1-3-7-14(12)20)19-17-18-13-6-2-4-8-15(13)22-17/h1,3,5,7,9-10H,2,4,6,8,11H2,(H,18,19,21) |
InChI Key |
UIOLXAUKAXUGIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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